molecular formula C18H16N6O B12215997 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12215997
M. Wt: 332.4 g/mol
InChI Key: KQDGCWSDLZNDFX-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic small molecule characterized by a propanamide backbone bridging an indole moiety and a tetrazole-substituted phenyl group. The indole group, a privileged scaffold in medicinal chemistry, contributes to hydrophobic interactions and π-stacking in biological systems, while the tetrazole ring, a bioisostere for carboxylic acids, enhances solubility and hydrogen-bonding capacity . Its design leverages modular synthesis strategies, enabling diverse functionalization for targeted applications.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H16N6O/c25-18(9-8-13-11-19-17-7-2-1-6-16(13)17)21-14-4-3-5-15(10-14)24-12-20-22-23-24/h1-7,10-12,19H,8-9H2,(H,21,25)

InChI Key

KQDGCWSDLZNDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole and tetrazole intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The indole and tetrazole rings can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole and tetrazole moieties can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Core Structure Modifications Target / Activity Yield / Synthesis Notes Reference
3n () Phenyl substituent on propanamide Trypanosoma cruzi CYP51 inhibitor 73% yield; 3-phenylpropanic acid route
3q () 4-Trifluoromethylphenyl substituent Trypanosoma cruzi CYP51 inhibitor 17% yield; electron-withdrawing group
Compound 9 () Thiazol-2-yl substituent; 4-phenylthiazole Activity score: 3 (unspecified assay) N/A
30D () Hydroxycarbamoyl phenyl; dimethoxyphenyl Antitumor (histone deacetylase?) N/A
A1 () Triazole; difluorophenyl Antifungal (CYP51?) N/A

Structural Insights :

  • Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl in 3p ) or bulky aromatic systems (e.g., thiazole in ) may enhance target engagement but complicate synthesis (e.g., 3q’s low yield due to CF3 ).
Table 2: Bioactivity Profiles of Related Compounds
Compound Biological Target Mechanism / Notes Reference
3n, 3o, 3p, 3q () Trypanosoma cruzi CYP51 Anti-Chagas agents; 3p (4-OMe) shows moderate activity
Falcipain-2 inhibitors () Plasmodium falciparum protease H-bond donors/acceptors enhance activity (e.g., tetrazole in target compound)
30D, 31D () Histone deacetylases (HDACs) Antitumor via hydroxamate-mediated chelation

Key Findings :

  • Anti-Parasitic Activity : The target compound’s tetrazole group may mimic carboxylate interactions in CYP51 or Falcipain-2, similar to 3n (phenyl-propanamide) and derivatives .
  • Antitumor Potential: Hydroxycarbamoyl groups in compounds (e.g., 30D) suggest HDAC inhibition, a pathway unexplored for the tetrazole-containing target compound .

Biological Activity

3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves several steps, typically starting from readily available indole derivatives. The synthetic pathway often includes:

  • Formation of Indole Derivative : Indole is reacted with various electrophiles to introduce functional groups.
  • Tetrazole Formation : The introduction of the tetrazole moiety can be achieved through cyclization reactions involving azides and carbonyl compounds.
  • Amide Bond Formation : The final step involves coupling the indole derivative with the tetrazole-containing phenyl moiety using amide bond formation techniques.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of related indole derivatives. For instance, a series of 1H-indoles were synthesized and evaluated against Mycobacterium tuberculosis (Mtb). One compound demonstrated significant activity against multidrug-resistant strains, with a Minimum Inhibitory Concentration (MIC) indicating bactericidal effects close to that of established drugs like rifampicin .

Cytotoxicity and Selectivity

The cytotoxicity of indole derivatives has been assessed in various cell lines, including HepG2 and Vero cells. In vitro tests indicated that certain compounds exhibited low toxicity at concentrations below 30 µM, suggesting a favorable selectivity profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide. Key findings from related studies include:

  • Indole Moiety : Variations in the indole structure significantly impact biological activity, particularly in modulating receptor interactions.
  • Tetrazole Influence : The presence of the tetrazole ring enhances solubility and may improve binding affinity to biological targets.

Research Findings

CompoundBiological ActivityMIC (µM)Cell Line TestedToxicity
3rAntimycobacterial20HepG2Low
3hCytotoxic<30VeroModerate
3nAntimycobacterial40VeroLow

Case Studies

A notable case study involved a compound structurally similar to 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide, which was tested for its ability to inhibit Mtb growth. The results indicated a strong time-dependent bactericidal effect, suggesting that this class of compounds may be promising candidates for developing new anti-TB drugs .

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